1-[(4-fluorobenzyl)sulfonyl]pyrrolidine
Description
Significance of Sulfonylpyrrolidine Scaffolds in Medicinal Chemistry and Drug Discovery.
The sulfonylpyrrolidine scaffold is a privileged structure in medicinal chemistry, valued for its robust chemical properties and its ability to interact with biological targets. The pyrrolidine (B122466) ring, a five-membered saturated nitrogen heterocycle, offers a three-dimensional geometry that is advantageous for exploring the pharmacophore space of a target protein. researchgate.netnih.gov This non-planar structure, which can adopt various conformations, allows for precise spatial orientation of substituents, influencing the molecule's binding affinity and selectivity. researchgate.net The incorporation of a sulfonamide group (a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom) introduces a key functional group with a history of therapeutic importance, famously found in sulfa drugs. researchgate.net
Sulfonamides are known for their ability to act as hydrogen bond donors and acceptors, facilitating strong interactions with biological macromolecules. nih.gov The combination of the rigid, yet conformationally flexible, pyrrolidine ring with the sulfonamide linker creates a versatile scaffold for the design of novel bioactive compounds. nih.govnih.gov Researchers have utilized sulfonylpyrrolidine derivatives in the development of inhibitors for various enzymes, including matrix metalloproteinases and dipeptidyl peptidase-IV, as well as antagonists for chemokine receptors. researchgate.netnih.gov The stereochemistry of the pyrrolidine ring can be controlled to produce enantiomerically pure compounds, which is crucial for interacting with chiral biological targets like proteins and enzymes. researchgate.netnih.gov
Table 1: Key Attributes of the Sulfonylpyrrolidine Scaffold in Medicinal Chemistry
| Attribute | Significance in Drug Discovery |
|---|---|
| Three-Dimensionality | The non-planar structure of the pyrrolidine ring allows for better exploration of protein binding pockets compared to flat aromatic rings. researchgate.net |
| Stereochemical Diversity | The presence of chiral centers in the pyrrolidine ring allows for the synthesis of stereoisomers with potentially different biological activities. researchgate.netnih.gov |
| Hydrogen Bonding Capacity | The sulfonamide group can participate in hydrogen bonding, a critical interaction for drug-receptor binding. nih.gov |
| Metabolic Stability | The pyrrolidine ring can be more resistant to metabolic degradation compared to other cyclic systems. nih.gov |
| Versatile Synthetic Handle | The pyrrolidine nitrogen and the sulfonyl group provide sites for chemical modification to optimize pharmacological properties. nih.gov |
The Role of Fluorine Substitution in Modulating Bioactivity and Pharmacological Profiles within Chemical Compounds.
One of the primary benefits of fluorination is the increased metabolic stability of a drug candidate. The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes. acs.orgacs.org This can lead to a longer half-life and improved bioavailability of the drug. eurekaselect.com Furthermore, the strategic placement of fluorine can block sites of metabolism on a molecule. nih.gov
Fluorine substitution can also modulate the acidity or basicity of nearby functional groups, which can influence a compound's interaction with its biological target and its pharmacokinetic properties. nih.gov The introduction of fluorine can also alter the lipophilicity of a molecule, which affects its ability to cross cell membranes and its distribution within the body. researchgate.netbenthamscience.com In some cases, fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity and potency. nih.govbenthamscience.com
Table 2: Effects of Fluorine Substitution on Pharmacological Properties
| Property | Effect of Fluorination | Rationale |
|---|---|---|
| Metabolic Stability | Increased | The high strength of the C-F bond makes it resistant to enzymatic cleavage. acs.orgacs.org |
| Binding Affinity | Can be increased | Fluorine can engage in favorable interactions with protein binding sites. nih.govbenthamscience.com |
| Lipophilicity | Altered | The introduction of fluorine can increase or decrease lipophilicity depending on the molecular context. researchgate.netbenthamscience.com |
| pKa Modulation | Modified | The high electronegativity of fluorine can influence the acidity or basicity of nearby functional groups. nih.gov |
| Bioavailability | Often improved | Enhanced metabolic stability and altered lipophilicity can lead to better absorption and distribution. eurekaselect.com |
Overview of Academic Research Trajectories for the 1-[(4-fluorobenzyl)sulfonyl]pyrrolidine Chemical Compound and its Analogues.
Direct academic research specifically focused on this compound is limited in the public domain. Its existence is noted in chemical supplier catalogs, suggesting its availability for early-stage discovery research. sigmaaldrich.comsigmaaldrich.com However, the research trajectories of its close analogues provide insight into the potential areas of investigation for this compound.
Research on analogous sulfonylpyrrolidine derivatives has been active. For instance, studies on 1-[(4-methylbenzene)sulfonyl]pyrrolidine have involved its synthesis and detailed crystallographic analysis to understand its molecular structure and non-covalent interactions, which are crucial for rational drug design. researchgate.netnsf.gov The synthesis of various sulfonylpyrrolidine derivatives has been explored, often involving the reaction of a substituted sulfonyl chloride with pyrrolidine. prepchem.com
The broader class of fluorinated benzylsulfonamides has also been a subject of interest. The combination of the benzyl (B1604629) group, the sulfonamide linker, and fluorine substitution creates a pharmacophore that has been explored for various therapeutic targets. Given the established roles of the sulfonylpyrrolidine scaffold and fluorine in medicinal chemistry, it is plausible that this compound and its analogues could be investigated as potential modulators of enzymes or receptors where the specific spatial and electronic properties conferred by the 4-fluorobenzyl group are beneficial. Future research would likely involve the synthesis of a library of related analogues to establish structure-activity relationships (SAR) and identify lead compounds for further development.
Structure
3D Structure
Properties
IUPAC Name |
1-[(4-fluorophenyl)methylsulfonyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2S/c12-11-5-3-10(4-6-11)9-16(14,15)13-7-1-2-8-13/h3-6H,1-2,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEOSSVCFJANEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemoenzymatic Approaches for 1 4 Fluorobenzyl Sulfonyl Pyrrolidine and Its Derivatives
Classical and Contemporary Synthetic Routes to the Pyrrolidine (B122466) Ring System.
The construction of the 1-[(4-fluorobenzyl)sulfonyl]pyrrolidine scaffold can be approached in two primary ways: by forming the sulfonylpyrrolidine linkage from precursor molecules or by building the pyrrolidine ring itself through various cycloaddition and cyclization strategies.
Strategies for Sulfonylpyrrolidine Scaffold Construction from Precursors.
The most direct and widely employed method for constructing the N-sulfonylpyrrolidine scaffold is the reaction of pyrrolidine with a suitable sulfonylating agent. This reaction forms the stable nitrogen-sulfur bond characteristic of sulfonamides.
The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between pyrrolidine and 4-fluorobenzylsulfonyl chloride. This reaction is generally carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, which serves to neutralize the hydrochloric acid byproduct. The choice of solvent is typically an aprotic solvent like dichloromethane or diethyl ether.
Plausible Reaction Scheme:
| Reactant 1 | Reactant 2 | Reagents | Product |
| Pyrrolidine | 4-Fluorobenzylsulfonyl chloride | Triethylamine, Dichloromethane | This compound |
This method is highly efficient for creating the foundational scaffold. The precursor, 4-fluorobenzylsulfonyl chloride, can be synthesized from 4-fluorobenzyl chloride via reaction with sodium sulfite followed by chlorination.
Regioselective and Stereoselective Synthesis of this compound Analogues.
For the synthesis of more complex analogues with specific stereochemistry or substitution patterns on the pyrrolidine ring, more advanced strategies are required that build the ring from acyclic precursors. mdpi.com These methods are crucial for exploring the structure-activity relationships of derivatives.
Key Stereoselective Strategies:
[3+2] Cycloaddition Reactions: A powerful method for constructing highly functionalized pyrrolidines is the 1,3-dipolar cycloaddition between an azomethine ylide and an alkene. nih.gov This reaction can generate multiple stereocenters in a single step with a high degree of control. acs.orgchemistryviews.org By choosing chiral starting materials or catalysts, specific stereoisomers of substituted pyrrolidines can be obtained, which can then be sulfonylated to yield chiral analogues of this compound.
Reduction of Substituted Pyrroles: The catalytic hydrogenation of highly substituted pyrrole (B145914) systems provides a pathway to functionalized pyrrolidines with excellent diastereoselectivity. acs.orgnih.gov This method allows for the creation of up to four new stereocenters, with the stereochemical outcome often directed by a substituent already present on the pyrrole ring. nih.gov
Cyclization of Acyclic Precursors: Intramolecular cyclization of suitably functionalized acyclic amines, such as N-tethered alkyne-alkenols, can be catalyzed by Lewis acids like Indium(III) chloride to produce substituted pyrrolidines in a regio- and stereoselective manner. nih.gov
These methods provide access to a wide array of pyrrolidine cores that can be subsequently sulfonylated to produce diverse and complex analogues.
Functionalization and Diversification of Preformed Pyrrolidine Ring Structures.
Once the N-sulfonylpyrrolidine scaffold is formed, further diversification can be achieved by modifying the pyrrolidine ring or the aromatic ring of the benzylsulfonyl group. Such late-stage functionalization is a key strategy in medicinal chemistry for fine-tuning molecular properties.
Recent advances have focused on the direct C-H functionalization of aromatic rings directed by N-tosylcarboxamide groups, a principle that can be extended to related sulfonamides. mdpi.com This allows for the introduction of various substituents (e.g., alkyl, aryl, halogen) at positions ortho to the sulfonyl group, offering a route to a library of derivatives from a common intermediate.
Furthermore, skeletal editing of the pyrrolidine ring itself, through ring-opening and subsequent functionalization or ring expansion/contraction reactions, presents an innovative strategy to access unique molecular architectures that would be challenging to prepare through traditional methods. nih.gov
Development of Novel Synthetic Catalytic Systems for Sulfonylpyrrolidine Derivatives.
While the standard sulfonylation reaction is often efficient, research continues into novel catalytic systems to improve yields, reduce reaction times, and enhance selectivity under milder conditions. For the core sulfonylation reaction, the focus is often on the base used. While traditional bases like triethylamine are effective, hindered bases or catalytic systems can be employed to minimize side reactions, particularly with sensitive substrates.
In the synthesis of precursors, organocatalysis has emerged as a powerful tool. For instance, pyrrolidine itself can act as a catalyst for the formation of N-sulfinyl imines from carbonyl compounds, which are valuable intermediates in asymmetric synthesis. orgsyn.org The development of chiral catalysts, including those based on the pyrrolidine scaffold, is central to the enantioselective synthesis of complex drug candidates and their precursors. mdpi.com
Analytical Techniques for Purity and Structural Confirmation in Research Synthesis.
The structural confirmation and purity assessment of this compound and its derivatives rely on a combination of standard spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation. For this compound, specific signals are expected in both ¹H and ¹³C NMR spectra.
¹H NMR: The spectrum would feature multiplets for the pyrrolidine ring protons, typically in the range of 1.7-2.0 ppm (β-protons) and 3.2-3.5 ppm (α-protons). A characteristic singlet for the benzylic methylene (-CH₂-) protons would appear around 4.3-4.5 ppm. The aromatic protons of the 4-fluorophenyl ring would present as two distinct multiplets or doublets of doublets between 7.0 and 7.5 ppm due to fluorine coupling. chemicalbook.comresearchgate.net
¹³C NMR: The carbon spectrum would show signals for the pyrrolidine carbons (around 25 ppm for β-carbons and 48 ppm for α-carbons), the benzylic carbon (around 58-60 ppm), and the aromatic carbons, with the carbon attached to fluorine showing a large C-F coupling constant.
Predicted ¹H NMR Chemical Shifts for this compound Simulated data based on typical values for similar structures.
| Protons | Multiplicity | Approximate Chemical Shift (ppm) |
|---|---|---|
| Pyrrolidine β-CH₂ | Multiplet | 1.8 - 2.0 |
| Pyrrolidine α-CH₂ | Multiplet | 3.2 - 3.4 |
| Benzyl (B1604629) CH₂ | Singlet | 4.3 - 4.5 |
| Aromatic CH (ortho to F) | Multiplet (dd) | 7.0 - 7.2 |
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns. sterlingpharmasolutions.com For this compound, electrospray ionization (ESI) would show the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. nih.gov A characteristic fragmentation pattern would involve the cleavage of the benzyl-sulfonyl bond, leading to a prominent fragment ion corresponding to the 4-fluorobenzyl cation (m/z 109). researchgate.net
Chromatographic Techniques: Thin-layer chromatography (TLC) is routinely used to monitor the progress of the synthesis. Purification of the final compound is typically achieved by flash column chromatography on silica gel. The purity of the final product is often assessed by High-Performance Liquid Chromatography (HPLC), which can separate the target compound from any remaining starting materials or byproducts. nih.gov
Exploration of Structure Activity Relationships Sar Within 1 4 Fluorobenzyl Sulfonyl Pyrrolidine Class Compounds
Impact of the 4-Fluorobenzyl Moiety on Biological Interactions and Pharmacophore Space
The 4-fluorobenzyl group is a critical pharmacophoric feature that significantly influences how compounds like 1-[(4-fluorobenzyl)sulfonyl]pyrrolidine interact with biological targets. Its contribution to binding affinity is multifaceted, involving hydrophobic, aromatic, and specific halogen-bonding interactions.
The fluorine atom at the para-position is not merely a hydrophobic substituent; it can actively participate in specific, favorable interactions. Docking studies on other inhibitor classes have shown that the fluorine atom of a 4-fluorobenzyl group can form halogen bonds with the side chains of amino acid residues, such as histidine, within an enzyme's active site. nih.gov Furthermore, the entire benzyl (B1604629) ring can establish beneficial aromatic and hydrophobic contacts with the target protein. nih.gov
Table 1: Influence of Benzyl Ring Substitution on Inhibitor Affinity Based on findings from related benzyl-substituted inhibitor studies.
| Substituent on Benzyl Ring | Observed Effect on Affinity/Activity | Potential Rationale | Reference |
|---|---|---|---|
| 4-Fluoro | Inhibitory activity observed | Hydrophobicity, potential for halogen bonding | nih.gov |
| 3,4-Difluoro | No dramatic improvement over mono-fluoro | Similar hydrophobicity to mono-substituted analog | nih.gov |
| 2,4-Dichloro | ~6-fold increase in apparent affinity vs. mono-chloro | Significantly higher hydrophobicity (logP) | nih.gov |
| 4-Bromo | Most potent in a series of α-glucosidase inhibitors | Favorable hydrophobic and electronic interactions | nih.gov |
| Electron-withdrawing groups (general) | Beneficial for enhancing bioactivity | Modulation of electronic character of the ring | nih.gov |
Role of the Sulfonyl Linkage in Modulating Compound Potency and Selectivity
The sulfonyl group (–SO₂–) serves as a pivotal linker in this class of compounds, and its inherent chemical properties are crucial for biological activity. wikipedia.org It is a key structural component in a vast number of therapeutic agents, including the well-known sulfonamide antibiotics and sulfonylurea antidiabetic drugs. nih.govyoutube.commdpi.com
One of the primary functions of the sulfonyl group in a pharmacophore is its ability to act as a hydrogen bond acceptor. mdpi.commdpi.com The two oxygen atoms, with their partial negative charges, can form strong hydrogen bonds with hydrogen bond donor residues (such as the amide protons of asparagine or glutamine, or the hydroxyl group of serine) in the active site of a target protein. nih.gov This interaction can be a major contributor to the binding energy and specificity of the inhibitor.
In the context of quantitative structure-activity relationship (QSAR) studies on related sulfonamides, the steric and electrostatic fields generated by the sulfonyl group and its neighbors are often highly correlated with inhibitory activity. nih.gov This underscores the importance of its size, shape, and electronic properties for effective drug-receptor interactions. The sulfonamide linkage (sulfonyl group attached to a nitrogen atom) is recognized as a powerful and versatile pharmacophore in medicinal chemistry, valued for its synthetic accessibility and its capacity to impart favorable biological and pharmacokinetic properties. mdpi.com
Stereochemical Influences on Pharmacological Profiles and Target Binding Modes of Pyrrolidine (B122466) Derivatives
The pyrrolidine ring is a cornerstone of many biologically active compounds, largely due to its three-dimensional structure and the stereochemical diversity it introduces. nih.govfrontiersin.org As a saturated, non-planar five-membered ring, it can contain multiple stereogenic centers, leading to a variety of distinct stereoisomers. nih.gov The specific spatial arrangement of substituents on the pyrrolidine ring is frequently a critical determinant of pharmacological activity, as biological targets like enzymes and receptors are themselves chiral and often exhibit stereoselective binding. nih.gov
The influence of stereochemistry is evident in how different isomers of a drug candidate interact with their target. Studies on aryl sulfonamide derivatives have demonstrated that the absolute configuration (R or S) at a chiral center can be crucial for inhibitory activity. benthamdirect.com Molecular docking analyses have revealed that enantiomers may adopt different binding poses, with one isomer forming key interactions with specific amino acid residues (e.g., histidine or asparagine) that the other cannot, leading to significant differences in potency. benthamdirect.com
Furthermore, steric hindrance is a key consideration. The size and orientation of substituents on the pyrrolidine ring can either facilitate or prevent optimal binding. A bulky substituent in an unfavorable orientation can clash with the protein surface, weakening the interaction and reducing biological activity. benthamdirect.com
The synthesis of pyrrolidine-containing drugs, therefore, places a strong emphasis on stereoselectivity. nih.govresearchgate.net Methods such as 1,3-dipolar cycloadditions or the use of chiral precursors like L-proline are employed to control the stereochemistry at the various positions of the ring. nih.govresearchgate.net For instance, in cycloaddition reactions, the stereochemistry at positions 3 and 4 of the resulting pyrrolidine is directly correlated with the geometry of the starting alkene. nih.gov This control is essential to produce a single, desired stereoisomer, maximizing therapeutic efficacy and minimizing potential off-target effects associated with other isomers.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Optimized Compound Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govmedwinpublishers.com This approach is fundamental in modern drug design for predicting the potency of novel, unsynthesized molecules, thereby guiding the optimization of lead compounds. sums.ac.ir
The QSAR process involves calculating a set of numerical values, known as molecular descriptors, which quantify various physicochemical properties of the molecules. These descriptors can be categorized as:
Topological: Describing atomic connectivity.
Geometric: Relating to the 3D shape of the molecule.
Electronic: Pertaining to charge distribution, dipole moments, and electronegativity. nih.gov
Hydrophobic: Often represented by the partition coefficient (logP), which measures lipophilicity.
For classes of compounds like sulfonamides, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) have proven particularly effective. nih.gov CoMFA aligns a series of molecules and calculates their steric and electrostatic fields at various points on a 3D grid. The resulting values are then correlated with the biological activity (e.g., IC₅₀) using statistical methods like partial least squares (PLS). Successful CoMFA models can generate 3D contour maps that visualize regions where steric bulk or specific electrostatic charges are either favorable or unfavorable for activity, providing intuitive guidance for structural modification. nih.gov
In various QSAR studies on sulfonamide inhibitors, a range of descriptors have been identified as being critical for predicting activity. benthamdirect.commedwinpublishers.com These often include parameters related to molecular mass, polarizability, van der Waals volume, and logP. nih.gov The resulting QSAR models, once validated, can be used to screen virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis and testing, thus accelerating the drug discovery process.
Table 2: Common Descriptors in QSAR Models for Sulfonamide-Type Inhibitors
| Descriptor Category | Specific Descriptor Example | Relevance to Biological Activity | Reference |
|---|---|---|---|
| Steric | Molar Refractivity / van der Waals Volume | Relates to the size and shape of the molecule and its fit within the binding site. | nih.govnih.gov |
| Electrostatic | Dipole Moment / Partial Atomic Charges | Describes the charge distribution and potential for polar and hydrogen bonding interactions. | nih.gov |
| Hydrophobic | logP (Octanol-Water Partition Coefficient) | Quantifies lipophilicity, which influences membrane permeability and hydrophobic interactions with the target. | nih.gov |
| Electronic | Electronegativity / HOMO-LUMO energies | Influences the reactivity and nature of intermolecular interactions. | nih.gov |
Conformational Analysis and Pseudorotation Dynamics of the Pyrrolidine Ring and its Derivatives
The five-membered pyrrolidine ring is not a rigid, planar structure. It is a flexible system that undergoes a complex, low-energy conformational motion known as pseudorotation. nih.govnih.gov This dynamic behavior allows the ring to adopt a continuous series of "puckered" conformations, most of which are twist (or half-chair) and envelope forms. rsc.org In an unsubstituted pyrrolidine, these conformations have very similar energies, allowing for rapid interconversion between them. nih.govrsc.org
The introduction of substituents onto the pyrrolidine ring, as in this compound, significantly alters this conformational landscape. Substituents introduce steric and electronic effects that make certain puckered conformations more stable than others. rsc.org For example, studies on substituted prolines have shown that the electronegativity of a substituent at the C-4 position can dictate the preferred pucker of the ring. nih.gov A trans-substituent with high electronegativity tends to favor an exo pucker, while a cis-substituent favors an endo pucker. nih.gov Conversely, a bulky, non-electronegative group like a tert-butyl group can reverse these preferences due to its strong preference for a pseudoequatorial orientation. nih.gov
The specific conformation adopted by the pyrrolidine ring is critical for the molecule's biological activity, as it determines the three-dimensional orientation of the other pharmacophoric groups. The N-sulfonyl group's orientation, for instance, is directly influenced by the ring's pucker. These conformational preferences can be investigated using a combination of experimental techniques, such as high-resolution NMR spectroscopy, and computational methods like Density Functional Theory (DFT) and ab initio calculations. nih.goviaea.org For the parent pyrrolidine molecule, calculations have shown that the equatorial conformer (where the N-H bond is in the "equatorial" position relative to the ring's average plane) is slightly more stable than the axial conformer, with a calculated energy barrier to pseudorotation of approximately 220-284 cm⁻¹. nih.gov Understanding these subtle conformational dynamics is essential for designing inhibitors that present their key interacting groups to the target protein in the most optimal geometry.
Preclinical Pharmacological Profiling and Metabolism of 1 4 Fluorobenzyl Sulfonyl Pyrrolidine Analogues
Metabolic Stability Investigations in In Vitro Systems
The metabolic stability of a drug candidate is a critical determinant of its oral bioavailability and duration of action. In vitro systems, such as liver microsomes, S9 fractions, and hepatocytes, are routinely employed to assess the intrinsic clearance of a compound. These systems contain a variety of drug-metabolizing enzymes, primarily cytochrome P450 (CYP) isoenzymes, which are responsible for the majority of phase I metabolic reactions.
For 1-[(4-fluorobenzyl)sulfonyl]pyrrolidine analogues, several metabolic pathways can be anticipated. The pyrrolidine (B122466) ring is susceptible to oxidation at various positions, potentially leading to the formation of hydroxylated metabolites. Specifically, hydroxylation of the pyrrolidine ring has been observed for other pyrrolidine-containing compounds. Additionally, the N-dealkylation of the sulfonyl group is a possible metabolic route, although generally less common for sulfonamides.
The general metabolic pathways for pyrrolidine-containing compounds can be summarized as follows:
| Metabolic Reaction | Potential Metabolite | Enzyme System |
| Pyrrolidine Ring Hydroxylation | Hydroxy-pyrrolidine derivative | Cytochrome P450 |
| Aromatic Hydroxylation | Phenolic derivative | Cytochrome P450 |
| Benzylic Oxidation | Benzoic acid derivative | Alcohol/Aldehyde Dehydrogenase |
This table represents potential metabolic pathways based on the structure of this compound and general knowledge of drug metabolism. Specific metabolites would need to be confirmed through experimental studies.
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Ex Vivo and Animal Models
Following in vitro assessment, promising candidates typically advance to ex vivo and in vivo ADME studies in animal models, such as rats or mice. These studies provide a more integrated understanding of the compound's fate in a whole organism.
Absorption: The oral absorption of this compound analogues will be influenced by their physicochemical properties, such as solubility and permeability. The presence of the sulfonyl group may increase polarity, which could potentially limit passive diffusion across the gastrointestinal tract.
Distribution: Once absorbed, the distribution of the compound throughout the body is determined by its affinity for plasma proteins and various tissues. The lipophilicity of the molecule will play a significant role in its volume of distribution.
Metabolism: In vivo metabolism will likely reflect the pathways identified in in vitro systems, with the liver being the primary site of metabolism. The formation of metabolites can significantly impact the compound's efficacy and safety profile. For instance, the metabolism of nitrosopyrrolidine has been shown to result in various hydroxylated and other metabolites.
Excretion: The parent compound and its metabolites are eliminated from the body through various routes, primarily via the kidneys (urine) and/or the liver (bile/feces). The polarity of the metabolites will largely determine their route of excretion, with more polar metabolites being more readily excreted in the urine.
Considerations for Blood-Brain Barrier (BBB) Permeability in Compound Design
For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier is paramount. The BBB is a highly selective barrier that restricts the passage of most substances from the bloodstream into the brain. Several physicochemical properties are generally associated with good BBB penetration, including:
Low molecular weight: Generally, compounds with a molecular weight below 400-500 Da have a higher probability of crossing the BBB.
Optimal lipophilicity: A logarithmic partition coefficient (logP) in the range of 1.5-2.5 is often considered optimal for BBB penetration.
Low hydrogen bonding capacity: A low number of hydrogen bond donors and acceptors is desirable.
Low polar surface area (PSA): A PSA of less than 60-90 Ų is often cited as a prerequisite for good BBB permeability.
Optimization Strategies for Pharmacokinetic Properties based on Structural Modifications
Should the initial pharmacokinetic profile of this compound analogues be suboptimal, various structural modifications can be employed to improve their properties.
To enhance metabolic stability: Introduction of fluorine atoms or other electron-withdrawing groups at metabolically labile positions can block sites of oxidation. For example, fluorination of a phenyl ring can prevent hydroxylation at that position.
To improve absorption and permeability: Modification of the lipophilicity by introducing or removing polar functional groups can be explored. For instance, esterification of a carboxylic acid can increase lipophilicity and improve cell membrane permeability.
To modulate distribution: Altering the plasma protein binding affinity through structural changes can influence the free fraction of the drug available to exert its pharmacological effect.
To optimize BBB permeability: Fine-tuning the lipophilicity, PSA, and hydrogen bonding capacity through systematic structural modifications is a key strategy for CNS-targeted drug design. This could involve, for example, masking polar groups or introducing lipophilic moieties. The synthesis of various pyrrolidine-benzenesulfonamides has been explored for different biological activities, indicating the chemical tractability of this scaffold for optimization.
Computational Chemistry and Molecular Modeling in the Design of 1 4 Fluorobenzyl Sulfonyl Pyrrolidine Derivatives
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein, forming a stable complex. nih.gov This method is crucial for understanding the binding mode of 1-[(4-fluorobenzyl)sulfonyl]pyrrolidine derivatives at the molecular level. The process involves placing the ligand into the binding site of a protein and evaluating the interaction energy for different conformations and orientations. nih.gov The results are often expressed as a docking score, which estimates the binding affinity. nih.gov
Analysis of the docked poses reveals key ligand-protein interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, which are critical for binding affinity and specificity. youtube.com For instance, studies on related sulfonylpyrrolidine structures have shown that the sulfonyl group often acts as a hydrogen bond acceptor, while the fluorobenzyl group can engage in hydrophobic and π-stacking interactions with aromatic residues in the binding pocket. nih.govnih.gov The pyrrolidine (B122466) ring, a versatile scaffold, allows for stereochemical diversity that can be exploited to optimize interactions within the three-dimensional space of the binding site. nih.govresearchgate.net
Research on pyrrolidine sulfonamide derivatives targeting the glycine (B1666218) transporter 1 (GlyT1) has utilized molecular docking to elucidate binding mechanisms. researchgate.net These studies highlight specific interactions between the ligand and key amino acid residues, providing a structural basis for the observed inhibitory activity. researchgate.net Similarly, docking studies on tyrosinase inhibitors featuring a 4-fluorobenzyl moiety have demonstrated that this group projects towards the active site's copper ions, engaging in crucial π-stacking and hydrophobic contacts. nih.gov
Table 1: Example of Molecular Docking Results for Pyrrolidine Derivatives This table illustrates typical data obtained from molecular docking studies, showing binding affinities and key interacting residues for hypothetical derivatives.
| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| Derivative A | Kinase 1 | -8.5 | LYS76, GLU91 | Hydrogen Bond |
| Derivative A | Kinase 1 | -8.5 | PHE165 | π-Stacking |
| Derivative B | Protease 1 | -7.9 | ASP25, ASP29 | Hydrogen Bond |
| Derivative B | Protease 1 | -7.9 | ILE50, VAL82 | Hydrophobic |
| Derivative C | GPCR 1 | -9.2 | TRP101, TYR288 | π-Stacking, Hydrophobic |
This is a representative table. Actual values depend on the specific derivative and target protein.
Molecular Dynamics Simulations for Conformational Stability and Binding Affinity
While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, tracking the movements of atoms over time. mdpi.com MD simulations are employed to assess the conformational stability of the this compound derivative when bound to its target protein and to refine the prediction of binding affinity. nih.gov By simulating the complex in a realistic environment (e.g., in water at physiological temperature and pressure), researchers can observe how the ligand and protein adapt to each other. researchgate.net
These simulations can confirm the stability of key interactions identified through docking and reveal other transient or water-mediated interactions that might be important for binding. mdpi.com The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. mdpi.com A stable RMSD trajectory suggests that the ligand remains securely in the binding pocket. mdpi.com
Furthermore, MD simulations can be combined with methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to calculate the binding free energy, which provides a more accurate estimate of binding affinity than docking scores alone. nih.govmdpi.com This approach considers the contributions of various energy components, including electrostatic, van der Waals, and solvation energies. The interaction between a ligand and a protein often induces changes in the protein's flexibility and conformation, which can be correlated with its thermal stability. nih.gov Studies have shown a clear correlation between increased protein thermal stability and reduced conformational flexibility upon ligand binding. nih.gov
De Novo Drug Design Approaches Utilizing the Sulfonylpyrrolidine Motif
De novo drug design involves the computational creation of novel molecular structures with desired pharmacological properties, often starting from scratch or by assembling smaller molecular pieces. nih.govrsc.org The sulfonylpyrrolidine motif, present in this compound, serves as an excellent scaffold or fragment for these approaches due to its favorable physicochemical properties and synthetic accessibility. nih.govnih.gov
Fragment-based drug design (FBDD) is a key de novo strategy. nih.gov It begins by identifying low-molecular-weight fragments that bind weakly but efficiently to the target protein. physoc.org The sulfonylpyrrolidine core can act as such a fragment. Once an initial fragment is docked into the binding site, it can be computationally "grown" by adding new functional groups or "linked" to other fragments to create a more potent lead compound. nih.govyoutube.com This method allows for a more efficient exploration of chemical space compared to traditional high-throughput screening. physoc.org Machine learning and deep learning methods, such as recurrent neural networks (RNNs), are increasingly being used to generate novel molecules based on a starting scaffold, optimizing for properties like binding affinity and synthetic accessibility. nih.govarxiv.org
Virtual Screening and Library Design for Enhanced Bioactivity
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This approach is much faster and more cost-effective than physically screening millions of compounds in a lab. researchgate.net
When designing derivatives of this compound, a focused virtual library can be created. This involves starting with the core sulfonylpyrrolidine scaffold and computationally adding a wide variety of different chemical groups at specific positions. This generates a large, targeted library of virtual compounds. This library is then screened in silico against the target protein using techniques like molecular docking. The top-scoring compounds, which are predicted to have the highest binding affinity, are then prioritized for chemical synthesis and biological testing. nih.gov This strategy significantly increases the probability of discovering potent and selective inhibitors. Commercial vendors offer vast "make-on-demand" libraries containing billions of virtual compounds that can be screened to find novel derivatives. schrodinger.comnih.gov
Table 2: Workflow for Virtual Screening and Library Design
| Step | Description | Computational Tools Used |
| 1. Scaffold Selection | The this compound core is chosen as the starting point. | Chemical drawing software |
| 2. Library Enumeration | A diverse set of chemical substituents (R-groups) are computationally attached to the scaffold. | Library enumeration software |
| 3. Conformer Generation | Multiple 3D conformations are generated for each virtual compound. | Conformer generation programs |
| 4. Virtual Screening | The entire virtual library is docked into the target protein's binding site. | Docking software (e.g., Glide, GOLD) |
| 5. Hit Prioritization | Compounds are ranked based on docking scores and other predictive models. The top candidates are selected. | Scoring functions, filtering scripts |
| 6. Synthesis & Testing | The prioritized virtual hits are synthesized and evaluated in biological assays. | N/A |
Application of Computational Parameters (e.g., TPSA, LogP) in Predictive Modeling
Computational parameters that describe the physicochemical properties of a molecule are vital in predictive modeling, particularly in quantitative structure-activity relationship (QSAR) studies. nih.gov For the design of this compound derivatives, parameters like the Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP) are routinely calculated.
TPSA is a descriptor that quantifies the polar surface area of a molecule. It is a good predictor of drug absorption, including intestinal absorption, bioavailability, and blood-brain barrier penetration. nih.gov
LogP is a measure of a molecule's lipophilicity (oil-water solubility). It influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov
QSAR models establish a mathematical relationship between these computed parameters (and others) and the biological activity of a series of compounds. nih.gov By analyzing how changes in TPSA, LogP, and other descriptors affect the bioactivity of this compound analogs, researchers can build predictive models. nih.gov These models guide the design of new derivatives with an optimal balance of potency and drug-like properties, reducing the likelihood of late-stage failures in drug development. nih.gov For example, the "3/75 rule," which suggests that compounds with a ClogP less than 3 and a TPSA greater than 75 Ų are less likely to be toxic, is a simple but effective guideline used in medicinal chemistry design. nih.gov
Future Perspectives and Research Gaps in Fluorobenzylsulfonylpyrrolidine Compound Research
Emerging Therapeutic Areas for Sulfonylpyrrolidine Compounds
The pyrrolidine (B122466) ring is a fundamental structural motif present in numerous biologically active molecules and natural alkaloids. nih.gov Its incorporation into drug candidates has been a fruitful strategy in medicinal chemistry. The addition of a sulfonyl group can further modulate the physicochemical and biological properties of these compounds, leading to a diverse range of pharmacological activities.
Recent studies have highlighted the potential of pyrrolidine derivatives in several key therapeutic areas. For instance, certain pyrrolidine sulfonamide derivatives have been investigated as inhibitors of dipeptidyl peptidase-IV (DPP-IV), indicating a potential application in the management of diabetes. nih.gov Other research has pointed towards the antibacterial and antituberculosis activities of functionalized pyrrolidine compounds. nih.gov Specifically, derivatives have shown inhibitory effects against bacterial enzymes like DNA gyrase and topoisomerase IV. nih.gov
The structural features of 1-[(4-fluorobenzyl)sulfonyl]pyrrolidine, namely the fluorobenzyl group, could confer unique properties. The fluorine atom can enhance metabolic stability and binding affinity to target proteins. Given the broad spectrum of activity seen in related compounds, future research could explore the potential of this compound and its analogues in areas such as:
Oncology: As inhibitors of protein-protein interactions or specific enzymes implicated in cancer progression.
Neurological Disorders: The ability to cross the blood-brain barrier is a critical challenge in treating central nervous system (CNS) diseases. ijirt.org The lipophilicity of the fluorobenzyl group might facilitate this, opening avenues for investigating its utility in conditions like Alzheimer's or Parkinson's disease.
Inflammatory Diseases: Targeting key inflammatory pathways through the inhibition of specific enzymes or receptors.
A significant research gap remains in the systematic screening of this compound against a wide array of biological targets to uncover its full therapeutic potential.
Table 1: Potential Therapeutic Targets for Sulfonylpyrrolidine Derivatives
| Therapeutic Area | Potential Molecular Target | Rationale |
| Diabetes | Dipeptidyl Peptidase-IV (DPP-IV) | Demonstrated inhibition by pyrrolidine sulfonamide derivatives. nih.gov |
| Bacterial Infections | DNA Gyrase, Topoisomerase IV | Known targets for antibacterial pyrrolidine compounds. nih.gov |
| Tuberculosis | Mycobacterium tuberculosis enzymes | Certain pyrrolidine derivatives have shown anti-TB activity. nih.gov |
| Cancer | Kinases, Proteases | Common targets for small molecule inhibitors in oncology. |
| Neurological Disorders | CNS-specific enzymes or receptors | Potential for blood-brain barrier penetration. ijirt.org |
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
The traditional drug discovery process is often lengthy and costly. Artificial intelligence (AI) and machine learning (ML) are revolutionizing this field by accelerating the identification and optimization of novel drug candidates. ijirt.orgnih.govmednexus.org These computational tools can analyze vast datasets to identify patterns and predict the biological activity of new compounds with high accuracy. nih.gov
For a compound like this compound, where experimental data is scarce, AI and ML can play a pivotal role in several ways:
Virtual Screening: AI algorithms can screen large virtual libraries of compounds to identify molecules with a high probability of binding to a specific biological target. researchgate.net This can help prioritize analogues of this compound for synthesis and testing.
De Novo Drug Design: Generative AI models can design entirely new molecules with desired pharmacological properties. researchgate.net By learning from the structural features of known active compounds, these models could propose novel sulfonylpyrrolidine derivatives with enhanced efficacy and safety profiles.
Predictive Modeling: ML models can be trained to predict various properties of a compound, such as its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This can help in the early identification of candidates with unfavorable properties, reducing the likelihood of late-stage failures.
A major research gap is the lack of high-quality, curated datasets specifically for sulfonylpyrrolidine compounds. The development of such databases would be crucial for training robust and accurate AI/ML models to accelerate the discovery of new therapeutics in this chemical class. The collaboration between computational scientists and medicinal chemists is essential to bridge this gap and fully leverage the power of AI in this domain. nih.gov
Advancements in Targeted Delivery Systems for this compound Analogues
Effective drug delivery is as critical as the intrinsic activity of the therapeutic agent. Targeted delivery systems aim to increase the concentration of a drug at the site of action while minimizing its exposure to healthy tissues, thereby enhancing efficacy and reducing side effects. nih.gov For sulfonylpyrrolidine-based therapeutics, several advanced delivery strategies could be explored.
Nanocarriers: Encapsulating this compound analogues within nanocarriers such as liposomes, polymeric nanoparticles, or micelles could improve their solubility, stability, and pharmacokinetic profile. nih.govnih.gov These nanocarriers can be further functionalized with targeting ligands (e.g., antibodies, peptides) to achieve site-specific delivery. nih.gov
Prodrug Strategies: A prodrug is an inactive form of a drug that is converted to the active form in the body. This approach can be used to overcome challenges such as poor membrane permeability or rapid metabolism. Designing prodrugs of this compound could enhance its oral bioavailability or target it to specific tissues or organs.
Stimuli-Responsive Systems: These are delivery systems that release their payload in response to specific internal or external stimuli, such as changes in pH, temperature, or the presence of specific enzymes. nih.gov This "smart" delivery approach could be particularly beneficial for targeting the tumor microenvironment, which often has a lower pH than healthy tissues. nih.gov
The primary research gap in this area is the lack of studies on the formulation and delivery of this compound. Research is needed to evaluate the compatibility of this compound with various delivery systems and to develop targeted formulations for specific disease applications.
Table 2: Potential Targeted Delivery Strategies for Sulfonylpyrrolidine Analogues
| Delivery System | Mechanism of Action | Potential Advantages |
| Liposomes | Encapsulation in lipid bilayers | Improved solubility, reduced toxicity, potential for surface modification. nih.gov |
| Polymeric Nanoparticles | Entrapment within a polymer matrix | Controlled release, enhanced stability, targeting capabilities. |
| Micelles | Self-assembly of amphiphilic polymers | Solubilization of poorly water-soluble drugs, small size for tissue penetration. |
| Prodrugs | Chemical modification to an inactive form | Improved pharmacokinetics, site-specific activation. |
| Stimuli-Responsive Systems | Drug release triggered by specific stimuli | Enhanced targeting and controlled release at the disease site. nih.gov |
Challenges and Opportunities in Developing Next-Generation Sulfonylpyrrolidine-Based Therapeutics
The development of any new therapeutic class is fraught with challenges, but also presents significant opportunities. For sulfonylpyrrolidine-based drugs, key hurdles include ensuring target specificity to minimize off-target effects, optimizing pharmacokinetic properties, and navigating the complex regulatory landscape.
Challenges:
Selectivity and Off-Target Effects: As with many small molecules, achieving high selectivity for the intended biological target is a major challenge. Thorough preclinical evaluation is necessary to identify and mitigate potential off-target activities.
Drug Resistance: The emergence of drug resistance is a common problem, particularly in the treatment of cancer and infectious diseases. Strategies to overcome resistance, such as combination therapies or the development of compounds with novel mechanisms of action, will be crucial.
Scalable Synthesis: Developing a cost-effective and scalable synthetic route is essential for the commercial viability of any new drug. While the synthesis of some sulfonylpyrrolidine compounds has been reported, optimizing these processes for large-scale production will be necessary. nsf.gov
Opportunities:
Addressing Unmet Medical Needs: Sulfonylpyrrolidine derivatives have the potential to address diseases for which current treatments are inadequate. rsc.org Their diverse biological activities suggest that they could be developed into novel therapies for a wide range of conditions.
Personalized Medicine: The integration of biomarkers and companion diagnostics could enable a more personalized approach to treatment with sulfonylpyrrolidine-based drugs, ensuring that they are administered to patients who are most likely to benefit.
Platform Technology: The sulfonylpyrrolidine scaffold could serve as a versatile platform for the development of a pipeline of new drug candidates. By systematically modifying the substituents on the pyrrolidine and sulfonyl groups, a wide range of compounds with diverse pharmacological profiles can be generated.
Q & A
Q. What are the optimal reaction conditions for synthesizing 1-[(4-fluorobenzyl)sulfonyl]pyrrolidine, and how do solvent/base systems influence yield?
Methodological Answer: Synthesis optimization can be guided by analogous sulfonylation reactions. For example, a study on 1-[(4-methylbenzene)sulfonyl]pyrrolidine demonstrated that aqueous NaOH in tetrahydrofuran (THF) at room temperature achieved 91% yield in 3 hours, while pyridine in dichloromethane (DCM) gave only 57% under similar conditions . Researchers should prioritize strong bases (e.g., NaOH) in polar aprotic solvents (e.g., THF) to enhance nucleophilic substitution efficiency. Kinetic studies under nitrogen atmospheres may further improve reproducibility .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer: Single-crystal X-ray diffraction is essential for resolving stereochemistry and bond angles, as shown in studies of structurally similar dispiro-pyrrolidine derivatives (e.g., C–C bond lengths: 1.47–1.56 Å; torsion angles: ±170°) . Complement this with NMR to confirm fluorobenzyl substituent integration and NMR for pyrrolidine ring proton environments. Mass spectrometry (HRMS) validates molecular ion peaks, while IR spectroscopy identifies sulfonyl (S=O) stretches (~1350 cm) .
Q. How do substituents on the benzyl group (e.g., 4-fluoro vs. 4-bromo) affect the compound’s physicochemical properties?
Methodological Answer: Comparative analysis of sulfonamide derivatives (e.g., 1-[(4-bromobenzene)sulfonyl]pyrrolidine) reveals that electron-withdrawing groups (e.g., -F, -Br) increase sulfonyl group polarity, enhancing solubility in polar solvents. Fluorine’s smaller van der Waals radius reduces steric hindrance compared to bromine, potentially improving reactivity in cross-coupling reactions . Use Hansen solubility parameters and DFT calculations to predict substituent effects on lipophilicity (logP) and melting points.
Advanced Research Questions
Q. How can computational reaction path search methods improve the design of this compound derivatives?
Methodological Answer: The ICReDD framework combines quantum chemical calculations (e.g., DFT for transition state analysis) with information science to predict viable reaction pathways. For example, automated reaction path sampling can identify low-energy intermediates in sulfonylation steps, reducing trial-and-error experimentation. Validate predictions with kinetic profiling (e.g., Arrhenius plots) and microkinetic modeling .
Q. What crystallographic challenges arise in resolving the dispiro-pyrrolidine core, and how can they be addressed?
Methodological Answer: Dispiro systems often exhibit disorder due to rotational flexibility. High-resolution X-ray data (e.g., ) and low-temperature crystallography (e.g., 100 K) mitigate thermal motion artifacts. For this compound, compare with published dispiro structures (e.g., C–C bond distortion: ±0.004 Å) to refine torsional parameters. Use SHELXL for least-squares refinement and Olex2 for visualizing electron density maps .
Q. How can factorial design optimize reaction parameters for scale-up synthesis?
Methodological Answer: Employ a 2 factorial design to test variables like temperature, base concentration, and solvent polarity. For instance, a study on chemical process optimization reduced experiments by 50% while identifying NaOH concentration as the most significant factor for yield . Use response surface methodology (RSM) to model non-linear interactions and define a design space for Quality by Design (QbD) protocols.
Q. What mechanistic insights can be gained from studying the hydrolysis stability of the sulfonyl-pyrrolidine bond?
Methodological Answer: Conduct pH-dependent stability studies (e.g., 1–14) with HPLC monitoring. The sulfonamide bond’s resistance to hydrolysis is influenced by resonance stabilization; compare activation energies () via Arrhenius analysis. Computational studies (e.g., NBO analysis) can quantify resonance contributions, while isotopic labeling tracks bond cleavage pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
